molecular formula C10H7ClF3NO3S B6360920 2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride CAS No. 1374655-15-8

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride

Cat. No.: B6360920
CAS No.: 1374655-15-8
M. Wt: 313.68 g/mol
InChI Key: ASCZCPBZJKTBKC-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol This compound is known for its unique structural features, which include a trifluoroacetyl group, an isoindoline ring, and a sulfonyl chloride group

Preparation Methods

The synthesis of 2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride typically involves the reaction of isoindoline derivatives with trifluoroacetic anhydride and sulfonyl chloride reagents. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and the process is carried out under inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions are sulfonamide derivatives, sulfonate esters, and sulfonic acids.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods, often involving the reaction of isoindoline derivatives with trifluoroacetic anhydride and subsequent chlorination. Its reactivity is characterized by its ability to form sulfonamide bonds, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride has been explored for its potential in drug discovery, particularly as a building block for anti-inflammatory and anticancer agents. The compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) has been highlighted in several studies, showcasing its relevance in treating diseases associated with high TNF-α levels, such as autoimmune disorders and certain cancers .

Synthesis of Biologically Active Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance:

  • It can be used to synthesize sulfonamide derivatives, which are known for their antibacterial properties.
  • Its derivatives have shown promise in developing novel treatments for conditions like multiple myeloma and other hematological malignancies .

Case Study 1: Anti-inflammatory Agents

Research has demonstrated that compounds derived from this compound exhibit significant anti-inflammatory activity. In vitro studies showed that these compounds could effectively reduce the production of pro-inflammatory cytokines in immune cells.

Case Study 2: Anticancer Activity

A series of derivatives synthesized from this compound were tested for their anticancer properties. One notable derivative was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryBuilding block for anti-inflammatory and anticancer drugs
Synthesis of SulfonamidesIntermediate for synthesizing antibacterial agents
Drug DiscoveryPotential use in treating autoimmune diseases
Anticancer ResearchInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The trifluoroacetyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and potential biological activity.

Comparison with Similar Compounds

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride can be compared with other similar compounds, such as:

    2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which affects its reactivity and applications.

    2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonic acid: The sulfonic acid derivative is more hydrophilic and can be used in different chemical and biological contexts.

    2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonate esters: These esters have different solubility and reactivity profiles compared to the sulfonyl chloride.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to an isoindoline core and a trifluoroacetyl moiety. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and U-937 cells. The mechanism of action appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation.

  • Case Study : A study conducted by Movassaghi et al. demonstrated that structurally related compounds showed weak anticancer activities against HeLa cells, suggesting that modifications in the isoindoline structure can enhance efficacy against different tumor types .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), which is relevant for lipid metabolism and obesity-related disorders.

  • Research Findings : In a study focusing on isoindoline derivatives, it was found that certain modifications led to enhanced enzyme inhibitory activity. The most potent derivatives demonstrated significant reductions in triglyceride synthesis in vivo at low doses .

Detailed Research Findings

Study Activity Assessed Cell Line/Model IC50 Value Notes
Movassaghi et al. (2011)AnticancerHeLaWeak activity observedStructural modifications needed for enhancement
Enzyme Inhibition Study (2022)MGAT2 InhibitionMouse model<3 mg/kg oral dose effectiveSignificant suppression of fat absorption
MDPI Review (2023)General pharmacological effectsVarious cancer linesVaries by derivativeHighlighted structure-activity relationship (SAR)

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of cell cycle progression in cancer cells.
  • Modulation of lipid metabolism , particularly through MGAT2 inhibition.
  • Potential effects on apoptotic pathways leading to increased cancer cell death.

Safety and Toxicity

While the compound shows promising biological activities, safety profiles must be established through comprehensive toxicological studies. Early findings suggest moderate toxicity levels; however, further research is necessary to evaluate long-term effects and therapeutic windows.

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-1,3-dihydroisoindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO3S/c11-19(17,18)8-2-1-6-4-15(5-7(6)3-8)9(16)10(12,13)14/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCZCPBZJKTBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C(F)(F)F)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154282
Record name 2,3-Dihydro-2-(2,2,2-trifluoroacetyl)-1H-isoindole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374655-15-8
Record name 2,3-Dihydro-2-(2,2,2-trifluoroacetyl)-1H-isoindole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374655-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(2,2,2-trifluoroacetyl)-1H-isoindole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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